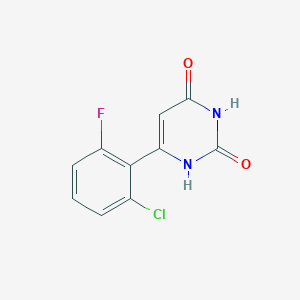
6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H6ClFN2O2 and its molecular weight is 240.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. This article explores the biological activity of this compound, supported by data tables and case studies from recent research findings.
- Molecular Formula : C10H7ClFN3O2
- Molecular Weight : 245.63 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies highlighting its effectiveness against different pathogens and cancer cell lines.
Antiviral Activity
Research indicates that compounds with similar structures exhibit potent antiviral effects. For instance, derivatives of pyrimidines have shown efficacy against HIV-1. A study demonstrated that modifications at the C5 and C6 positions enhance inhibitory activity against HIV-1 reverse transcriptase (RT) with some compounds achieving picomolar activity against wild-type and mutant strains .
Antibacterial Activity
Pyrimidine derivatives are known for their antibacterial properties. A recent study found that compounds containing the chloro and fluoro substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring was correlated with increased antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in various cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, it demonstrated an IC50 value of 29.77 μg/mL against Caco-2 cancer cells .
Data Tables
| Activity | Target Pathogen/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antiviral | HIV-1 | Picomolar | |
| Antibacterial | S. aureus | Varies | |
| Anticancer | Caco-2 | 29.77 μg/mL | |
| A549 | 40.54 μg/mL |
Case Studies
- Antiviral Efficacy Against HIV
- Antimicrobial Activity Assessment
- Cancer Cell Line Studies
Eigenschaften
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOSAPWIDZLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















